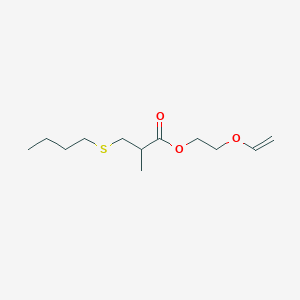
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in various industries, including perfumery and flavoring. This particular ester is characterized by its unique structural components, which include a propanoic acid backbone, a butylthio group, a methyl group, and an ethenyloxyethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the removal of water formed during the reaction can shift the equilibrium towards the ester product, increasing the yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Propanoic acid and 2-(ethenyloxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can then participate in various metabolic pathways. The presence of the butylthio and ethenyloxy groups may influence the compound’s reactivity and interactions with enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, ethyl ester: A simpler ester with similar reactivity but lacking the butylthio and ethenyloxy groups.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of the butylthio group, leading to different chemical properties.
2-Propenoic acid, 3-phenyl-, ethyl ester: Features a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is unique due to the presence of the butylthio and ethenyloxy groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
670749-32-3 |
|---|---|
Molekularformel |
C12H22O3S |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
2-ethenoxyethyl 3-butylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H22O3S/c1-4-6-9-16-10-11(3)12(13)15-8-7-14-5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChI-Schlüssel |
HXVINIALUAZFAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC(C)C(=O)OCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


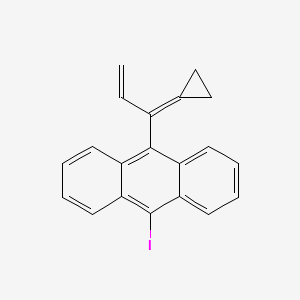

![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
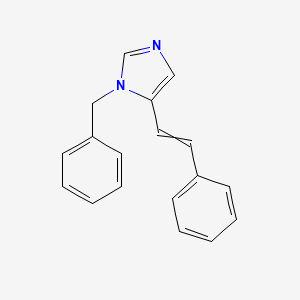
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
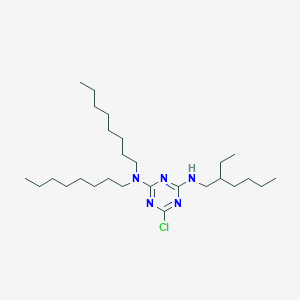

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
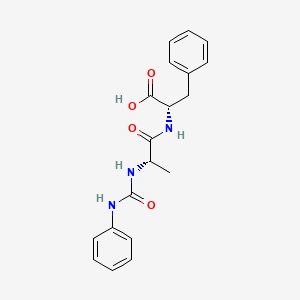
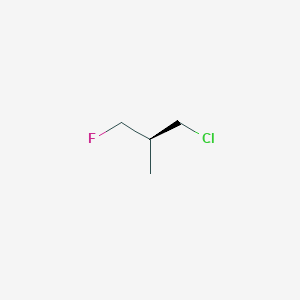
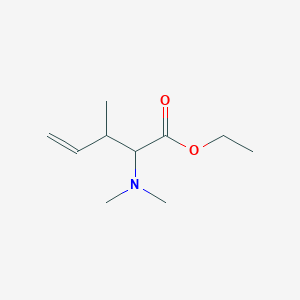
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
